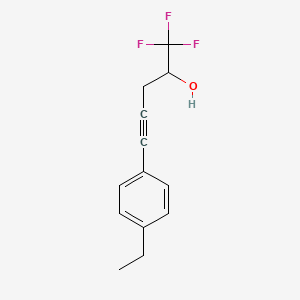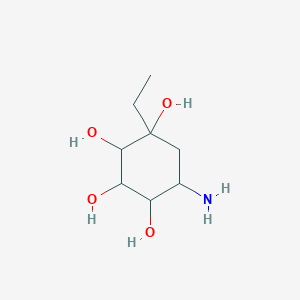
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and various types of chemical reactions. For example, the Suzuki-Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds, which might be relevant depending on the specific structure of the compound .Chemical Reactions Analysis
The types of chemical reactions a compound can undergo depend on its specific structure. For example, compounds containing a phenol group can participate in reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and reactivity can be determined through experimental methods .Scientific Research Applications
Molecular Stabilities and Conformational Analyses
A study focused on the molecular stabilities and conformational analyses of various benzimidazole derivatives, including a compound structurally related to 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol. It highlights the anti-cancer properties and molecular docking studies using density functional theory, emphasizing the molecule's stability in its thione form and its potential anti-cancer activity (Karayel, 2021).
Synthesis and Potential Anticancer Applications
Research on the synthesis of new compounds, including 1,2,3-triazole derivatives, provides insights into their potential as antimicrobial agents and their applications in cancer therapy. Such studies contribute to understanding the synthesis, characterization, and potential therapeutic applications of compounds related to 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol (Ahmed et al., 2016).
Fluorescent Molecular Probes
A study on the synthesis and spectral properties of fluorescent solvatochromic dyes, including compounds structurally similar to 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol, highlights their use in developing sensitive fluorescent molecular probes. These probes can study various biological events and processes, demonstrating the compound's relevance in fluorescence-based research (Diwu et al., 1997).
Crystal Structure Analysis
Research on the crystal structures of related compounds provides valuable insights into the crystallography and molecular interactions of 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol. Such studies are crucial for understanding the molecular arrangement and stability of similar compounds (Yeong et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-2-10-6-8-11(9-7-10)4-3-5-12(17)13(14,15)16/h6-9,12,17H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSBAQSROVIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)



![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)
![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)



![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)